molecular formula C22H23NO4S B2614022 N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide CAS No. 428494-93-3

N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2614022
CAS No.: 428494-93-3
M. Wt: 397.49
InChI Key: FSHLWHIBFAXNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide” is a chemical compound with the molecular formula C22H23NO4S . Its average mass is 397.487 Da and its monoisotopic mass is 397.134766 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C22H23NO4S), average mass (397.487 Da), and monoisotopic mass (397.134766 Da) .

Scientific Research Applications

Crystal Structure Analysis and Weak Interactions

N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide and its derivatives have been studied for their crystal structures and the weak interactions mediating their supramolecular architectures. For instance, N-aryl-2,5-dimethoxybenzenesulfonamides exhibit different molecular conformations stabilized by various intramolecular interactions such as C-H...O and N-H...Cl interactions. These compounds display diverse supramolecular architectures built through weak intermolecular interactions including C-H...O, C-H...Cl, C-H...π(aryl), π(aryl)-π(aryl), and Cl...Cl interactions. Detailed Hirshfeld surface analyses of these compounds help understand the relationship between crystal structures and the variety of intermolecular interactions present, contributing to the field of crystal engineering and molecular design (Shakuntala et al., 2017).

Sensor Development for Heavy Metal Detection

Research on this compound derivatives has led to the development of sensors for heavy metal detection. A study on bis-sulfonamides, including derivatives of this compound, has shown their potential as selective and sensitive sensors for heavy metals like Co2+ ions. These sensors, fabricated onto glassy carbon electrodes, exhibit high sensitivity and dynamic concentration ranges for cobalt ions, indicating their significance in environmental monitoring and healthcare (Sheikh et al., 2016).

Computational Studies on Molecular Properties

The structural and electronic properties of newly synthesized sulfonamide molecules, including this compound derivatives, have been explored through computational studies. These studies involve density functional theory (DFT) calculations, investigating molecular structures, vibrational wave numbers, and local reactivity descriptors. Such computational analyses provide insights into the electronic properties and potential reactivity of these molecules, contributing to their application in various fields such as material science and molecular electronics (Murthy et al., 2018).

Anticancer and Inhibitory Activities

This compound derivatives have been evaluated for their potential anticancer activities and inhibitory effects on specific enzymes. For example, certain sulfaguanidine derivatives have shown inhibitory effects on carbonic anhydrase isoforms relevant to cancer, indicating their potential in cancer therapy. These compounds demonstrate selective inhibition towards tumor-associated isoforms, making them candidates for targeted cancer treatments (Abdoli et al., 2023).

Properties

IUPAC Name

N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-26-20-13-14-21(27-2)22(15-20)28(24,25)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHLWHIBFAXNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.